N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide
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Description
N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a useful research compound. Its molecular formula is C17H13F4NO2 and its molecular weight is 339.29. The purity is usually 95%.
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Biological Activity
N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, also known by its CAS number 882082-47-5, is a synthetic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and existing research findings.
- Molecular Formula : C17H13F4NO2
- Molar Mass : 339.28 g/mol
- Boiling Point : Predicted to be approximately 447.4 °C
- Density : Approximately 1.344 g/cm³
- pKa : Estimated to be around 12.71
The compound is characterized by the presence of fluorine and trifluoromethoxy groups, which may influence its biological interactions and pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms remain under investigation, initial studies suggest that the compound may exhibit:
- Inhibition of Tumor Growth : Early research indicates potential anti-cancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Microtubule Stabilization : Similar compounds have been noted for their ability to stabilize microtubules, which can disrupt normal cell division processes in cancer cells .
Anticancer Activity
Several studies have reported on the anticancer properties of similar acrylamide derivatives. For instance, a study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast) | 15 | Apoptosis Induction | |
A549 (Lung) | 20 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship (SAR) of acrylamide derivatives, indicating that modifications in the fluorine substituents significantly affect biological potency. For example, increasing the number of fluorine atoms has been correlated with enhanced inhibitory activity against specific cancer cell lines.
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTELZODAOGHRJM-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.